N-(2-chloropyridin-3-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(2-chloropyridin-3-yl)-9H-xanthene-9-carboxamide is a chemical compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, and a carboxamide group attached to the 9th position of the xanthene ring Additionally, it has a 2-chloropyridin-3-yl substituent attached to the nitrogen atom of the carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Xanthene Core: The xanthene core can be synthesized through various methods, such as the condensation of resorcinol with phthalic anhydride under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the xanthene derivative with an appropriate amine, such as 2-chloropyridin-3-ylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloropyridin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The xanthene core can undergo oxidation to form xanthone derivatives or reduction to form dihydroxanthene derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include N-(2-aminopyridin-3-yl)-9H-xanthene-9-carboxamide and N-(2-thiopyridin-3-yl)-9H-xanthene-9-carboxamide.
Oxidation Reactions: Products include xanthone derivatives.
Reduction Reactions: Products include dihydroxanthene derivatives.
Coupling Reactions: Products include biaryl derivatives with various substituents.
Scientific Research Applications
N-(2-chloropyridin-3-yl)-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a fluorescent probe for imaging applications.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(2-chloropyridin-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyridin-3-yl)-2-nitrobenzamide
- N-(2-chloropyridin-3-yl)acetamide
- 2-chloro-3-(pyrrolidin-1-ylsulfonyl)pyridine
Uniqueness
N-(2-chloropyridin-3-yl)-9H-xanthene-9-carboxamide is unique due to its xanthene core structure, which imparts specific optical and electronic properties. This makes it particularly useful in applications requiring fluorescence or other photophysical characteristics. Additionally, the presence of the 2-chloropyridin-3-yl substituent provides opportunities for further functionalization and derivatization, enhancing its versatility in various research and industrial applications.
Properties
Molecular Formula |
C19H13ClN2O2 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
N-(2-chloropyridin-3-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-18-14(8-5-11-21-18)22-19(23)17-12-6-1-3-9-15(12)24-16-10-4-2-7-13(16)17/h1-11,17H,(H,22,23) |
InChI Key |
KNMWVEZKOYZTHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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